(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride
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Overview
Description
®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazo[1,5-a]pyridine moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylpyridine with hydroxylamine hydrochloride to form (E)-1-pyridin-3-yl-ethanone oxime. This intermediate is then subjected to catalytic enantioselective borane reduction to yield ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine moiety can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Pyridinyl)ethylamine hydrochloride
- 1-(3-Pyridyl)ethylamine
Uniqueness
®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is unique due to the presence of the imidazo[1,5-a]pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(1R)-1-imidazo[1,5-a]pyridin-3-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-7(10)9-11-6-8-4-2-3-5-12(8)9;/h2-7H,10H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDUBRBQAYVVEU-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C2N1C=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C2N1C=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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